Ertapenem Methyl Ester Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

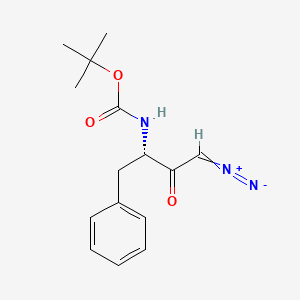

Ertapenem methyl ester sodium salt (EMES) is a novel antimicrobial agent used in laboratory experiments and clinical practice. It has been developed to treat a variety of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. EMES is a semisynthetic derivative of ertapenem, a broad-spectrum β-lactam antibiotic. EMES has been shown to possess a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic species. It is also effective against a number of multidrug-resistant bacteria.

Scientific Research Applications

Ertapenem Methyl Ester Sodium Salt has been used in a variety of scientific research applications, including antimicrobial susceptibility testing, antibiotic-resistance monitoring, and the development of new antimicrobial agents. Ertapenem Methyl Ester Sodium Salt has also been used to study the mechanism of action of other antimicrobial agents, as well as to investigate the biochemical and physiological effects of antimicrobial agents on bacterial cells.

Mechanism of Action

Ertapenem Methyl Ester Sodium Salt is a β-lactam antibiotic, which means that it acts by inhibiting the synthesis of the bacterial cell wall. Specifically, Ertapenem Methyl Ester Sodium Salt binds to and inhibits the activity of the bacterial enzyme penicillin-binding proteins (PBPs), which are responsible for the synthesis of the bacterial cell wall. This inhibition leads to the death of the bacterial cells.

Biochemical and Physiological Effects

Ertapenem Methyl Ester Sodium Salt has been shown to have a variety of biochemical and physiological effects on bacterial cells. In addition to its antimicrobial activity, Ertapenem Methyl Ester Sodium Salt has been shown to inhibit the growth of bacterial cells, reduce the production of certain toxins, and reduce the production of certain enzymes. Ertapenem Methyl Ester Sodium Salt has also been shown to increase the permeability of bacterial cell membranes, allowing for the more efficient uptake of other antibiotics.

Advantages and Limitations for Lab Experiments

The major advantages of using Ertapenem Methyl Ester Sodium Salt in laboratory experiments are its broad-spectrum activity and its ability to inhibit the growth of multidrug-resistant bacteria. Additionally, Ertapenem Methyl Ester Sodium Salt is relatively inexpensive and easy to obtain. The major limitation of Ertapenem Methyl Ester Sodium Salt is that it is not effective against all bacterial species.

Future Directions

The future of Ertapenem Methyl Ester Sodium Salt and its applications is promising. Potential future directions for Ertapenem Methyl Ester Sodium Salt include the development of novel formulations and delivery systems, the exploration of new applications for Ertapenem Methyl Ester Sodium Salt, and the investigation of new mechanisms of action. Additionally, further research into the biochemical and physiological effects of Ertapenem Methyl Ester Sodium Salt on bacterial cells is needed. Finally, additional studies are needed to explore the potential of Ertapenem Methyl Ester Sodium Salt as an antimicrobial agent in clinical practice.

Synthesis Methods

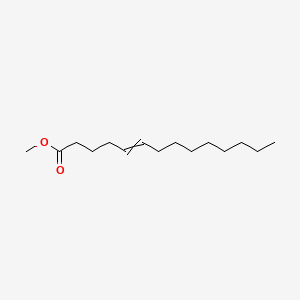

Ertapenem Methyl Ester Sodium Salt is synthesized by the reaction of ertapenem with methanesulfonyl chloride in the presence of a base. The reaction is carried out in an aqueous solution at room temperature, with the resulting product being a white crystalline solid. The reaction is usually carried out in the presence of a polar solvent such as dimethylformamide or dimethylsulfoxide.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ertapenem Methyl Ester Sodium Salt involves the conversion of Ertapenem to its methyl ester form, followed by the reaction of the methyl ester with sodium hydroxide to form the sodium salt.", "Starting Materials": [ "Ertapenem", "Methanol", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Ertapenem is dissolved in methanol.", "Step 2: A catalytic amount of sulfuric acid is added to the solution to promote esterification.", "Step 3: The reaction mixture is heated under reflux for several hours until the reaction is complete.", "Step 4: The reaction mixture is cooled and the excess methanol is removed under reduced pressure.", "Step 5: The resulting Ertapenem methyl ester is dissolved in water.", "Step 6: Sodium hydroxide is added to the solution to form the sodium salt of Ertapenem methyl ester.", "Step 7: The solution is filtered to remove any insoluble impurities.", "Step 8: The filtrate is concentrated under reduced pressure to obtain the final product, Ertapenem Methyl Ester Sodium Salt." ] } | |

CAS RN |

1632985-10-4 |

Product Name |

Ertapenem Methyl Ester Sodium Salt |

Molecular Formula |

C₂₃H₂₆N₃NaO₇S |

Molecular Weight |

511.52 |

synonyms |

3-[[(3S,5S)-5-[[[3-(Ethoxycarbonyl)phenyl]amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Sodium Salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)